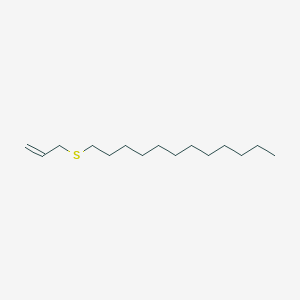![molecular formula C18H14N4O4Si2 B14421536 (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] CAS No. 85314-84-7](/img/structure/B14421536.png)
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is a chemical compound with the molecular formula C18H14N4O4Si2. This compound is characterized by the presence of two isocyanate groups attached to a phenyl ring, which is further connected to a silicon atom through an ethane-1,2-diyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] typically involves the reaction of phenylsilane derivatives with ethane-1,2-diyl diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the production of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Formation of siloxanes or silanols.
Reduction: Formation of diamines.
Substitution: Formation of ureas or carbamates.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves the interaction of its isocyanate groups with nucleophilic sites on target molecules. This interaction leads to the formation of stable covalent bonds, which can modify the properties of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to covalent modification and cross-linking.
Vergleich Mit ähnlichen Verbindungen
- (Methane-1,1-diyl)bis[diisocyanato(phenyl)silane]
- (Propane-1,3-diyl)bis[diisocyanato(phenyl)silane]
- (Butane-1,4-diyl)bis[diisocyanato(phenyl)silane]
Uniqueness: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is unique due to its specific ethane-1,2-diyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage influences the reactivity and stability of the compound, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85314-84-7 |
|---|---|
Molekularformel |
C18H14N4O4Si2 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[diisocyanato(phenyl)silyl]ethyl-diisocyanato-phenylsilane |
InChI |
InChI=1S/C18H14N4O4Si2/c23-13-19-27(20-14-24,17-7-3-1-4-8-17)11-12-28(21-15-25,22-16-26)18-9-5-2-6-10-18/h1-10H,11-12H2 |
InChI-Schlüssel |
NBBCFDOPIUFSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](CC[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


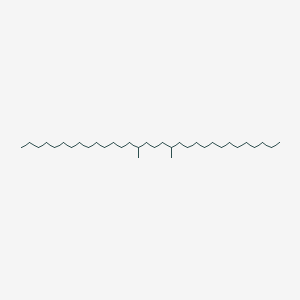

![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
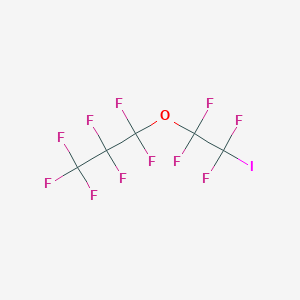
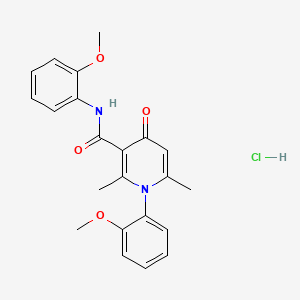
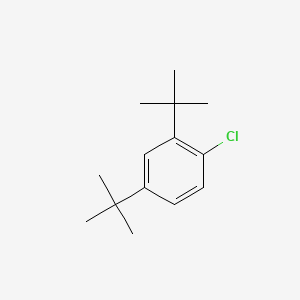
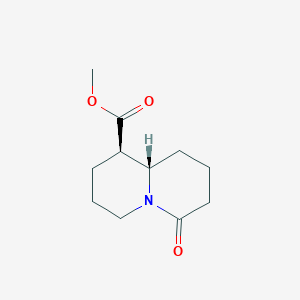
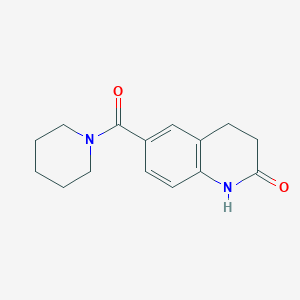
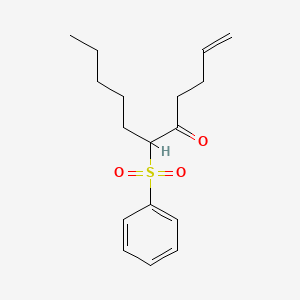
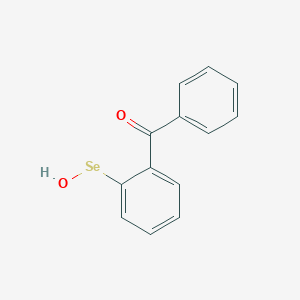
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

